AF38469
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AF38469 is a novel, selective, orally bioavailable Sortilin inhibitor.
科学的研究の応用
Neurodegenerative Lysosomal Storage Disorders
Specific Scientific Field
The specific scientific field is Neuroscience , focusing on neurodegenerative lysosomal storage disorders (LSDs) .
Comprehensive and Detailed Summary of the Application
AF38469 is a small molecule inhibitor of sortilin . It has been shown to improve lysosomal and glial pathology across multiple LSD models . LSDs are a genetically and clinically diverse group of diseases characterized by lysosomal dysfunction . Batten disease is a family of severe LSDs primarily impacting the central nervous system .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves treatment with AF38469. Live-cell imaging and comparative transcriptomics were used to demonstrate that the transcription factor EB (TFEB), an upstream regulator of lysosomal biogenesis, is activated upon treatment with AF38469 .
Thorough Summary of the Results or Outcomes Obtained
Treatment with AF38469 prevents the accumulation of lysosomal storage material and the development of neuroinflammation, key disease associated pathologies . Tremor phenotypes, an early behavioral phenotype in the CLN2 disease model, were also completely rescued .
Glioblastoma Treatment
Specific Scientific Field
The specific scientific field is Oncology , focusing on Glioblastoma .
Comprehensive and Detailed Summary of the Application
AF38469 has been identified as a potential therapeutic agent for glioblastoma (GBM), the most lethal adult primary brain tumor . It targets the membrane protein sortilin, which is overexpressed in GBM tumors .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves treatment with AF38469. The expression of sortilin was investigated by immunohistochemistry and digital quantification in a series of clinical cases of invasive GBM .
Thorough Summary of the Results or Outcomes Obtained
Sortilin knockdown or inhibition with AF38469 significantly suppressed migration and invasion by inhibiting EMT-like mesenchymal transition in glioblastoma cells . These data highlight the dramatic antitumor effects of AF38469 in glioblastoma .
Breast Cancer Treatment
Specific Scientific Field
The specific scientific field is Oncology , focusing on Breast Cancer .
Comprehensive and Detailed Summary of the Application
AF38469 has been shown to have a pronounced effect on progranulin-induced CSC propagation both in vitro and in vivo .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves treatment with AF38469 .
Thorough Summary of the Results or Outcomes Obtained
The data suggest that AF38469 is a potentially powerful antitumor agent for sortilin-overexpressing human breast cancer .
Frontotemporal Dementia Treatment
Specific Scientific Field
The specific scientific field is Neurology , focusing on Frontotemporal Dementia .
Comprehensive and Detailed Summary of the Application
AF38469 was originally developed to treat frontotemporal dementia . Frontotemporal dementia is a group of disorders characterized by the progressive degeneration of the temporal and frontal lobes of the brain .
Thorough Summary of the Results or Outcomes Obtained
AF38469 has shown promise in treating frontotemporal dementia, but more research is needed to fully understand its effects .
Lysosomal Storage Disorders Treatment
Specific Scientific Field
The specific scientific field is Genetics , focusing on Lysosomal Storage Disorders (LSDs) .
Comprehensive and Detailed Summary of the Application
AF38469, a small molecule inhibitor of sortilin, improves lysosomal and glial pathology across multiple LSD models . LSDs are a genetically and clinically diverse group of diseases characterized by lysosomal dysfunction .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves treatment with AF38469 . Live-cell imaging and comparative transcriptomics demonstrate that the transcription factor EB (TFEB), an upstream regulator of lysosomal biogenesis, is activated upon treatment with AF38469 .
Thorough Summary of the Results or Outcomes Obtained
Treatment with AF38469 prevents the accumulation of lysosomal storage material and the development of neuroinflammation, key disease associated pathologies . These findings reveal sortilin inhibition as a novel and highly efficacious therapeutic modality for the treatment of multiple forms of Batten disease .
特性
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCUSQCZMQIBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-2-Yl)carbamoyl]-5-(Trifluoromethyl)benzoic Acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。